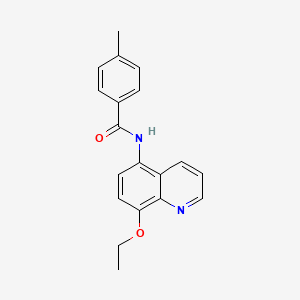
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a 4-methylbenzamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide typically involves the following steps:
Formation of 8-ethoxyquinoline: The starting material, 8-hydroxyquinoline, is ethylated using ethyl iodide in the presence of a base such as potassium carbonate to form 8-ethoxyquinoline.
Amidation Reaction: The 8-ethoxyquinoline is then reacted with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: Investigated for its antimicrobial, antiviral, and anticancer properties.
Chemical Probes: Employed as a chemical probe to study various biological pathways and molecular targets.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide can be compared with other quinoline derivatives such as:
N-(8-ethoxyquinolin-5-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-(8-ethoxyquinolin-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Contains an oxazole ring, making it structurally distinct.
N-(8-ethoxyquinolin-5-yl)sulfonyl]decanamide: Features a sulfonyl group and a longer alkyl chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C19H18N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(8-ethoxyquinolin-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-17-11-10-16(15-5-4-12-20-18(15)17)21-19(22)14-8-6-13(2)7-9-14/h4-12H,3H2,1-2H3,(H,21,22) |
Clave InChI |
MHUVYFRIADUFGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)C)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11319802.png)
![5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319807.png)
![8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11319810.png)
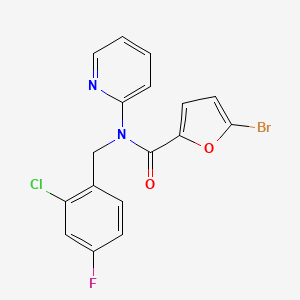
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11319829.png)
![2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11319835.png)
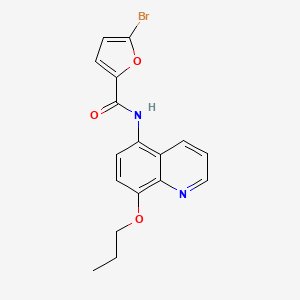
![Cyclopropyl(4-{2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11319856.png)
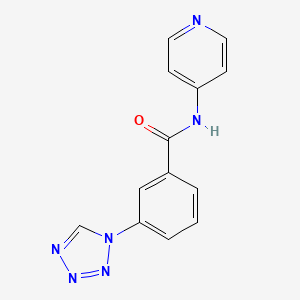
![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11319869.png)
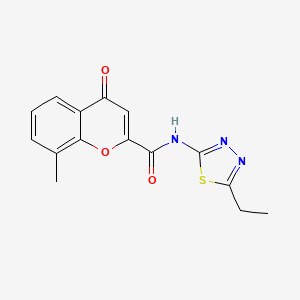
![5-[4-methoxy-3-(methylsulfamoyl)phenyl]-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11319881.png)

![3,4-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319908.png)
